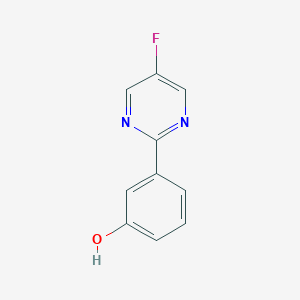

3-(5-Fluoropyrimidin-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

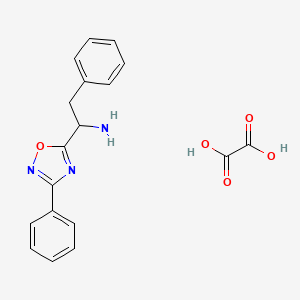

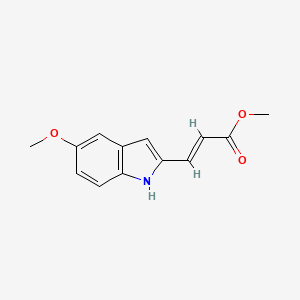

3-(5-Fluoropyrimidin-2-yl)phenol is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.177 g/mol.

Wissenschaftliche Forschungsanwendungen

3-(5-Fluoropyrimidin-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . In medicine, it is explored for its potential use in cancer chemotherapy, particularly in the development of fluorinated pyrimidines for personalized medicine . In industry, it is used in the development of new materials and as a reagent in various chemical processes.

Wirkmechanismus

Mode of Action

3-(5-Fluoropyrimidin-2-yl)phenol interacts with TYK2, inhibiting its function . This inhibition disrupts the JAK/STAT signaling pathway, which is essential for the immune response . The compound exhibits satisfactory selectivity characteristics over the other three homologous JAK kinases .

Biochemical Pathways

The compound affects the JAK/STAT signaling pathway . By inhibiting TYK2, it disrupts the normal signaling process, leading to changes in the immune response . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

In liver microsomal assay studies, the clearance rate and half-life of a similar compound were found to be 11.4 mL/min/g and 121.6 min, respectively . These properties suggest that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The inhibition of TYK2 by this compound leads to a reduction in the production of pro-inflammatory cytokines IL-6 and TNF-α . This can improve inflammation symptoms such as mucosal infiltration, thickening, and edema .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(5-Fluoropyrimidin-2-yl)phenol are not fully understood yet. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . In human erythrocytes, this compound and uracil exhibited similar saturable and nonsaturable components of influx .

Cellular Effects

The cellular effects of this compound are not well-documented. Polyphenols, a family of organic compounds that this compound belongs to, are known to increase the sensitivity of cancer cells to chemotherapeutic agents by increasing drug uptake by tumor cells, decreasing drug metabolism by enzymes, and reducing drug efflux .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that the primary and rate-limiting enzyme involved in 5-FU metabolism is dihydropyrimidine dehydrogenase (DPD). The role of DPD in the catabolism of 5-FU is depicted in Fig. .

Transport and Distribution

This compound shares the same facilitated-transport system as uracil, adenine, and hypoxanthine

Vorbereitungsmethoden

The synthesis of 3-(5-Fluoropyrimidin-2-yl)phenol involves several steps. One method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF3 and CuF2 at 450–500°C to fluorinate pyridine, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Industrial production methods may vary, but they generally involve similar synthetic routes and reaction conditions.

Analyse Chemischer Reaktionen

3-(5-Fluoropyrimidin-2-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

3-(5-Fluoropyrimidin-2-yl)phenol is similar to other fluorinated pyrimidines, such as 5-fluorouracil and 2-fluoropyridine . it is unique in its specific structure and the presence of a phenol group, which may contribute to its distinct chemical and biological properties. Other similar compounds include 2-fluoro-3-bromopyridine and 2,6-difluoropyridine, which share some structural similarities but differ in their specific functional groups and reactivity .

Eigenschaften

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-5-12-10(13-6-8)7-2-1-3-9(14)4-7/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNAITLKEHCKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2482515.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2482519.png)

![6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2482520.png)

![4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2482523.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482525.png)